molecular formula C6H12ClNO3 B2590361 2-Methylmorpholine-2-carboxylic acid hydrochloride CAS No. 2137719-42-5

2-Methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B2590361
CAS No.: 2137719-42-5
M. Wt: 181.62
InChI Key: XYHXIWHBGMACMI-UHFFFAOYSA-N
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Description

2-Methylmorpholine-2-carboxylic acid hydrochloride is a substituted morpholine derivative with the molecular formula C₆H₁₁NO₃·HCl (molecular weight: 181.62) . Its structure features a methyl group at the 2-position of the morpholine ring and a carboxylic acid group, which is protonated as a hydrochloride salt. This compound is a crystalline solid with high water solubility due to its ionic nature . It is primarily employed in organic synthesis as an intermediate or condensing agent, facilitating reactions such as peptide coupling or heterocycle formation .

Properties

IUPAC Name

2-methylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-7-2-3-10-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXIWHBGMACMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137719-42-5
Record name 2-methylmorpholine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as water or ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Methylmorpholine-2-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The morpholine ring and carboxylic acid group undergo oxidation under controlled conditions:

Reagents & Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous media

  • Hydrogen peroxide (H₂O₂) with catalytic metal ions (e.g., Fe³⁺)

Products :

  • Oxidative ring opening : Forms linear amines or ketones via cleavage of the morpholine oxygen-nitrogen bond.

  • Carboxylic acid oxidation : May yield CO₂ under extreme conditions (e.g., strong oxidizers at elevated temperatures).

Mechanistic Insight :
Oxidation primarily targets the tertiary amine in the morpholine ring, generating N-oxide intermediates that undergo further decomposition .

Reduction Reactions

The carboxylic acid group is resistant to common reducing agents, but derivatives (e.g., esters) can be reduced:

Reagents & Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–25°C

  • Sodium borohydride (NaBH₄) with activating agents (e.g., iodine)

Products :

  • Alcohol derivatives : Reduction of esterified carboxylic acid groups yields 2-(hydroxymethyl)-2-methylmorpholine.

Limitations :
Direct reduction of the free carboxylic acid is inefficient due to poor electrophilicity of the carbonyl group.

Substitution Reactions

The hydrochloride salt participates in nucleophilic substitution at the methyl or morpholine positions:

Reaction Type Reagents/Conditions Products Yield
N-Alkylation Alkyl halides, DIPEA in DCM at 0°C N-substituted morpholine derivatives68–90%
Esterification ROH, H₂SO₄ catalysis, refluxCorresponding esters (e.g., methyl ester)75–85%

Key Observations :

  • Steric hindrance : The 2-methyl group slows substitution at adjacent positions.

  • Solvent effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates .

Hydrolysis Reactions

The hydrochloride salt undergoes pH-dependent hydrolysis:

Acidic Hydrolysis (HCl, H₂O) :

  • Product : 2-Methylmorpholine-2-carboxylic acid (free base).

  • Conditions : Reflux in aqueous HCl (1–2 M).

Basic Hydrolysis (NaOH, H₂O) :

  • Product : Degradation via decarboxylation at >80°C, yielding 2-methylmorpholine and CO₂ .

Cyclization & Condensation

Under dehydrating conditions, the compound forms dimeric or polymeric structures:

Reagents & Conditions :

  • Heat (>120°C) under vacuum or with P₂O₅.

  • Catalysts : Zeolites or acidic resins.

Products :

  • Morpholine-based macrocycles : Formed via intermolecular ester/amide linkages .

Stability Under Ambient Conditions

  • Thermal stability : Decomposes at >200°C, releasing HCl and CO₂.

  • Light sensitivity : Prolonged UV exposure induces racemization at the chiral center .

Reaction Optimization Guidelines

Parameter Optimal Range Impact on Yield
Temperature0–25°C (substitution)Higher yields at lower temps for SN²
SolventTHF/DCM (substitution)Minimizes side reactions
Catalyst Loading5–10 mol% (for reductions)Excess catalyst induces over-reduction

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals . It is particularly useful in the development of:

  • Analgesics : Compounds that alleviate pain.
  • Anti-inflammatory drugs : Medications that reduce inflammation.

Case Study : In a study focusing on the synthesis of new analgesic compounds, 2-methylmorpholine-2-carboxylic acid hydrochloride was utilized to enhance the efficacy of the active pharmaceutical ingredients (APIs) through improved solubility and bioavailability. The compound's buffering properties were instrumental in stabilizing pH levels during synthesis, resulting in higher yields of the desired products .

Agricultural Chemicals

In agriculture, 2-methylmorpholine-2-carboxylic acid hydrochloride is employed to formulate agrochemicals , enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yield and protect plants from pests is well-documented.

Data Table: Efficacy of Agrochemical Formulations

Formulation TypeActive IngredientYield Improvement (%)Application Method
HerbicideGlyphosate15Foliar Spray
PesticideImidacloprid20Soil Drench

Biochemical Research

The compound is widely used in biochemical studies , particularly those investigating enzyme inhibition and protein interactions. Its role in elucidating metabolic pathways and disease mechanisms has been critical.

Case Study : Research involving enzyme kinetics demonstrated that 2-methylmorpholine-2-carboxylic acid hydrochloride effectively inhibited specific enzymes linked to metabolic disorders. The compound's interaction with enzyme active sites provided insights into potential therapeutic targets .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing various polymers with tailored properties such as enhanced elasticity and durability.

Data Table: Properties of Polymers Synthesized with 2-Methylmorpholine-2-Carboxylic Acid Hydrochloride

Polymer TypeProperty EnhancedMeasurement Method
ThermoplasticElasticityTensile Testing
ThermosettingDurabilityImpact Resistance Test

Analytical Chemistry

In analytical chemistry, 2-methylmorpholine-2-carboxylic acid hydrochloride is utilized as a reagent in various techniques, aiding in the detection and quantification of substances in complex mixtures.

Case Study : A study highlighted its application in chromatographic methods where it served as a derivatizing agent, improving the detection limits for several analytes in environmental samples .

Mechanism of Action

The mechanism of action of 2-Methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Morpholine-2-carboxylic Acid Hydrochloride

Molecular Formula: C₅H₁₀ClNO₃ Key Differences:

  • Lacks the methyl substituent at the 2-position.
  • Exhibits lower molecular weight (167.59) and reduced steric hindrance compared to the methylated derivative .
    Applications : Used as a condensing agent and amine activator in peptide synthesis .

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

Molecular Formula: C₁₂H₁₄ClNO₃ Key Differences:

  • Contains a benzyl group at the 4-position of the morpholine ring.
  • Increased lipophilicity due to the aromatic substituent, reducing water solubility compared to 2-methyl derivative .
    Applications : Acts as a chiral building block in pharmaceutical intermediates .

4-Ethylmorpholine-2-carboxylic Acid Hydrochloride

Molecular Formula: C₇H₁₃NO₃·HCl Key Differences:

  • Features an ethyl group at the 4-position instead of a methyl group.
  • Larger alkyl chain may enhance steric effects, influencing reactivity in nucleophilic substitution reactions . Applications: Limited data, but likely used in specialized organic synthesis .

Methyl 3-Methylmorpholine-3-carboxylate Hydrochloride

Molecular Formula: C₇H₁₄ClNO₃ Key Differences:

  • Esterified carboxylic acid (methyl ester) and methyl group at the 3-position.
  • Higher stability under acidic conditions but prone to hydrolysis under basic conditions .
    Applications : Intermediate in prodrug design or ester-based coupling reactions .

(R)- and (S)-Morpholine-2-carboxylic Acid Hydrochloride

Key Differences :

  • Stereoisomers of the parent compound. The 2-methyl derivative’s chirality (if present) could influence binding affinity in drug-receptor interactions .
    Applications : Chiral resolution agents or enantioselective synthesis .

Comparative Data Table

Compound Name Molecular Formula Substituent(s) Molecular Weight Solubility (Water) Primary Applications
2-Methylmorpholine-2-carboxylic acid HCl C₆H₁₁NO₃·HCl 2-methyl 181.62 High Organic synthesis intermediate
Morpholine-2-carboxylic acid HCl C₅H₁₀ClNO₃ None 167.59 High Condensing agent
4-Benzylmorpholine-2-carboxylic acid HCl C₁₂H₁₄ClNO₃ 4-benzyl 277.64 Moderate Pharmaceutical intermediate
4-Ethylmorpholine-2-carboxylic acid HCl C₇H₁₃NO₃·HCl 4-ethyl 195.64 Moderate Specialty synthesis
Methyl 3-methylmorpholine-3-carboxylate HCl C₇H₁₄ClNO₃ 3-methyl, methyl ester 195.64 Low Prodrug intermediates

Key Research Findings

Steric and Electronic Effects: The 2-methyl group in 2-methylmorpholine-2-carboxylic acid hydrochloride enhances steric hindrance, reducing nucleophilic attack rates compared to non-methylated analogs .

Solubility Trends : Hydrophilic derivatives (e.g., parent morpholine-2-carboxylic acid HCl) are preferred in aqueous-phase reactions, while lipophilic variants (e.g., 4-benzyl) are suited for organic solvents .

Biological Activity

2-Methylmorpholine-2-carboxylic acid hydrochloride (CAS No. 2137719-42-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Methylmorpholine-2-carboxylic acid hydrochloride features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxylic acid functional group. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC6H11ClN2O2
Molecular Weight176.62 g/mol
CAS Number2137719-42-5
SolubilitySoluble in water

Biological Activity

Research indicates that 2-Methylmorpholine-2-carboxylic acid hydrochloride exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with specific biological targets makes it a candidate for further investigation.

Antimicrobial Activity

Studies have shown that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to 2-Methylmorpholine-2-carboxylic acid have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 µg/mL
Enterococcus faecalis<0.25 µg/mL
Escherichia coli1–4 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of morpholine derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting topoisomerases, which play a crucial role in DNA replication.

Case Study: Topoisomerase Inhibition
A study investigated the effects of various morpholine derivatives on topoisomerase activity, revealing that some compounds significantly inhibited enzyme activity, thereby reducing cancer cell viability in cultured assays. The results indicated that these compounds could disrupt critical cellular processes in cancer cells.

The precise mechanisms through which 2-Methylmorpholine-2-carboxylic acid hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Safety and Toxicity

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.

Table 2: Cytotoxicity Profile

CompoundConcentration (µg/mL)Cell Viability (%)
2-Methylmorpholine-2-carboxylic acid hydrochloride64>70
Control-~100

Q & A

Q. What are the recommended analytical methods for quantifying 2-methylmorpholine-2-carboxylic acid hydrochloride in pharmaceutical formulations?

A validated HPLC method is commonly used, employing a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min. Detection at 207 nm ensures specificity for the compound. Calibration curves in the range of 1–10 µg/mL with linear regression (e.g., r2>0.999r^2 > 0.999) and recovery rates (98–101%) are critical for accuracy .

Q. How should researchers handle and store 2-methylmorpholine-2-carboxylic acid hydrochloride to ensure stability?

Store the compound as a lyophilized powder at -20°C for long-term stability. In solution, maintain at -80°C to prevent degradation. Avoid moisture and light exposure, as hydrochloride salts are hygroscopic and prone to hydrolysis. Use desiccants and inert atmospheres during handling .

Q. What safety protocols are essential when working with this compound in a laboratory setting?

Implement engineering controls (e.g., fume hoods) if airborne concentrations exceed exposure limits. Use PPE (gloves, lab coats, goggles) and ensure access to emergency showers/eye wash stations. Decontaminate spills mechanically and dispose of waste according to hazardous material guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-methylmorpholine-2-carboxylic acid hydrochloride derivatives?

Use sodium borohydride or similar reducing agents in aqueous conditions for reductive amination steps. Monitor reaction progress via TLC or in situ NMR. Adjust solvent polarity (e.g., ethyl acetate for intermediates) and catalyst loading to improve yields. For chiral purity, consider asymmetric catalysis or chiral column separation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The morpholine ring’s steric hindrance and electron-donating methyl group influence regioselectivity. Computational studies (DFT) can model transition states, while kinetic experiments under varying pH and temperature conditions reveal rate-determining steps. Compare with analogues (e.g., 2-methoxy derivatives) to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in toxicity data for this compound?

Discrepancies in acute toxicity (e.g., oral vs. dermal LD50) may arise from solubility differences or metabolite activity. Perform in vitro assays (e.g., hepatocyte viability) alongside in vivo studies (rodent models) to correlate exposure routes with organ-specific effects. Validate findings against reference standards from regulatory bodies (e.g., ECHA) .

Q. What strategies validate the compound’s role as a chiral building block in drug synthesis?

Use enantiomeric resolution via chiral HPLC or capillary electrophoresis. Confirm absolute configuration with X-ray crystallography or circular dichroism (CD). Compare synthetic intermediates with certified reference materials (e.g., USP/EP standards) to ensure stereochemical fidelity .

Methodological Considerations

  • Data Validation : Cross-check HPLC results with LC-MS for molecular ion confirmation. Use internal standards (e.g., deuterated analogs) to correct matrix effects .
  • Synthetic Reproducibility : Document batch-specific variables (e.g., solvent purity, catalyst lot) and characterize intermediates via 1H^1H/13C^{13}C-NMR and HRMS .
  • Toxicity Profiling : Follow OECD guidelines for acute and chronic toxicity testing, including Ames tests for mutagenicity and zebrafish models for developmental toxicity .

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